Technical Monograph: 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one (Zingerone)
Technical Monograph: 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one (Zingerone)
Safety, Handling, and Pharmacological Applications in Drug Development[1]
Executive Summary & Chemical Identity
Zingerone (Vanillylacetone) is a methoxyphenol ketone derived from the degradation of gingerols in Zingiber officinale.[1][][3] While widely recognized as a flavoring agent (FEMA 3124), its role in drug development has expanded due to its potent antioxidant, anti-inflammatory, and radioprotective properties.
This guide moves beyond the standard Safety Data Sheet (SDS), interpreting physical and toxicological data to aid researchers in formulation, storage, and experimental design.
| Parameter | Technical Specification |
| IUPAC Name | 4-(4-Hydroxy-3-methoxyphenyl)butan-2-one |
| Common Name | Zingerone; Vanillylacetone |
| CAS Number | 122-48-5 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 40–41 °C (Critical Handling Parameter) |
| Solubility | Soluble in Ethanol, DMSO, Ether; Sparingly soluble in Water |
Hazard Identification & Toxicology (GHS Analysis)
While Zingerone has a "Generally Recognized As Safe" (GRAS) status for food additives, the pure reagent presents specific hazards in a laboratory setting.
2.1 GHS Classification (Pure Substance)
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Skin Irritation: Category 2 (Causes skin irritation).
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Eye Irritation: Category 2A (Causes serious eye irritation).
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STOT-SE: Category 3 (May cause respiratory irritation).
2.2 Toxicological Context (LD50)
Interpretation for Drug Development: The oral LD50 indicates relatively low acute toxicity (Category 5 or Unclassified in some systems). However, the presence of the phenolic hydroxyl group makes it a contact irritant.
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Risk: Inhalation of dust during weighing is the primary acute risk.
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Mechanism: Phenolic compounds can act as haptens, potentially causing sensitization upon repeated high-concentration exposure, though Zingerone is less sensitizing than its precursor, Gingerol.
Handling, Storage, & Stability (The Trustworthiness Pillar)
Critical Insight: Zingerone has a melting point of ~40 °C. In many active laboratories, ambient temperatures or heat from equipment can approach this limit, causing the reagent to fuse into a solid block or undergo partial melting/resolidification, which can affect homogeneity.
3.1 Stability Protocol
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Oxidation: As a phenol, Zingerone is susceptible to oxidation, turning from off-white to dark brown.
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Light Sensitivity: UV light accelerates oxidation.
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Hygroscopy: Moderately hygroscopic.
3.2 "Cold Weighing" Workflow
To ensure accurate dosing and prevent degradation, follow this self-validating workflow:
Figure 1: Critical handling workflow to prevent oxidation and condensation-induced degradation.
Pharmacological Mechanism & Biological Application
For drug development professionals, Zingerone is a scaffold of interest due to its dual-action mechanism: activating cytoprotective pathways while inhibiting inflammatory cascades.[6]
4.1 Mechanism of Action
Zingerone acts as a "Michael Acceptor" mimic (though less reactive than curcumin), interacting with cysteine residues on Keap1.
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Nrf2 Activation: Dissociates Nrf2 from Keap1, allowing nuclear translocation and upregulation of Antioxidant Response Element (ARE) genes (HO-1, NQO1).
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NF-κB Inhibition: Blocks the phosphorylation of IκBα, preventing NF-κB nuclear translocation and reducing COX-2 and iNOS expression.
Figure 2: Dual mechanistic pathway showing Nrf2 activation and NF-κB inhibition.
Experimental Protocols
5.1 Stock Solution Preparation (100 mM)
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Solvent: DMSO (Dimethyl sulfoxide) is preferred over ethanol for cell culture to minimize volatility, though ethanol is acceptable for short-term use.
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Calculation: Dissolve 194.2 mg of Zingerone in 10 mL of sterile DMSO.
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Filtration: Use a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as phenols may bind.
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Storage: Aliquot into amber tubes and store at -20 °C. Stable for 3 months.
5.2 In Vitro Dosage Guidelines
Do not add Zingerone powder directly to cell culture media; it will precipitate or dissolve slowly, causing osmotic shock.
| Application | Typical Concentration Range | Duration | Outcome Target |
| Cytoprotection | 10 – 50 µM | 24 Hours | Nrf2 activation, HO-1 induction |
| Anti-inflammatory | 50 – 100 µM | 4–12 Hours | Inhibition of LPS-induced NO/TNF-α |
| Cytotoxicity | > 500 µM | 24+ Hours | Potential apoptosis (cell line dependent) |
Protocol Validation:
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Vehicle Control: Always run a DMSO control (max 0.1% v/v final concentration) to ensure observed effects are Zingerone-specific.
Disposal & Environmental Fate[2]
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Aquatic Toxicity: Zingerone is biodegradable but should not be released into waterways in large quantities.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
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Spill Cleanup: Sweep up solid spills. If melted, absorb with inert material (vermiculite). Do not use water initially as it is sparingly soluble and will spread the contaminant.
References
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National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 31211, Zingerone. Retrieved from [Link]
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Ahmad, B., et al. (2015). "A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone)." The Scientific World Journal. Retrieved from [Link]
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Li, F., et al. (2019). "Zingerone prevents lead-induced nephrotoxicity in rats via activation of the Nrf2 signaling pathway." Food & Function.[7]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 3. Characterisation [ch.ic.ac.uk]
- 4. Zingerone | C11H14O3 | CID 31211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ginger (Zingiber officinale) and Zingerone Antioxidant Properties Studied Using Hydrodynamic Voltammetry, Zingerone Crystal Structure and Density Functional Theory (DFT)—Results Support Zingerone Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zingerone Chemical Manufacturer,Exporter,Supplier [aromaaromatics.net]
